molecular formula C7H14O4 B1661504 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol CAS No. 91784-10-0

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B1661504
CAS No.: 91784-10-0
M. Wt: 162.18 g/mol
InChI Key: QKVLZRONKFTNJX-GFCOJPQKSA-N
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Description

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of ethoxy and hydroxymethyl groups attached to the oxolane ring contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of ethyl alcohol with a suitable oxirane derivative under acidic or basic conditions to form the desired oxolane ring structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its effects in different applications .

Comparison with Similar Compounds

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol can be compared with other similar compounds, such as:

    2-(Hydroxymethyl)oxolane: Lacks the ethoxy group, resulting in different chemical properties.

    5-Methoxy-2-(hydroxymethyl)oxolan-3-ol: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

91784-10-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,3S)-5-ethoxy-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C7H14O4/c1-2-10-7-3-5(9)6(4-8)11-7/h5-9H,2-4H2,1H3/t5-,6+,7?/m0/s1

InChI Key

QKVLZRONKFTNJX-GFCOJPQKSA-N

SMILES

CCOC1CC(C(O1)CO)O

Isomeric SMILES

CCOC1C[C@@H]([C@H](O1)CO)O

Canonical SMILES

CCOC1CC(C(O1)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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